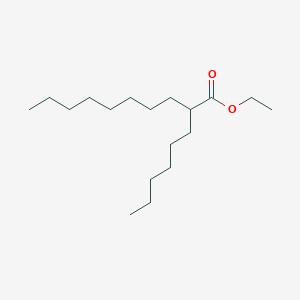
Ethyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hexyldecanoate is an ester compound with the molecular formula C18H36O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its long carbon chain, which contributes to its unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial reactors equipped with reflux condensers are commonly used to maintain the reaction temperature and facilitate the removal of water formed during the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hexyldecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-hexyldecanoic acid and ethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-Hexyldecanoic acid and ethanol.
Oxidation: Various carboxylic acids and oxidation products.
Reduction: Alcohols and other reduced compounds.
Scientific Research Applications
Ethyl 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2-hexyldecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hexyldecanoic acid and ethanol, which can then participate in further biochemical reactions. The compound’s long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Ethyl 2-hexyldecanoate can be compared with other similar esters, such as:
Ethyl decanoate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Ethyl hexanoate: Another ester with a shorter carbon chain, commonly used in flavor and fragrance industries.
Ethyl octanoate: Known for its use in the food industry as a flavoring agent.
Uniqueness: this compound’s longer carbon chain distinguishes it from these similar compounds, providing unique properties such as higher boiling points and different solubility characteristics. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
859807-53-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
ethyl 2-hexyldecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-11-12-14-16-17(18(19)20-6-3)15-13-10-8-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
UDLQEJSMLUBTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















